1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(1-piperidinyl)-
Description
The compound 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(1-piperidinyl)- (CAS: 96885-58-4) is a xanthine derivative with the molecular formula C21H25N5O3 and a molecular weight of 395.4549 g/mol . Key structural features include:
- 1,3-dimethyl substitution at the purine core.
- A 2-(4-methoxyphenyl)-2-oxoethyl group at position 5.
- A piperidinyl substituent at position 7.
Properties
CAS No. |
96885-57-3 |
|---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H25N5O4/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-11-5-4-6-12-25)13-16(27)14-7-9-15(30-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
SQSYEEJQSVKUJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(1-piperidinyl)- , also known as a derivative of theophylline, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4075 g/mol
- IUPAC Name : 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(1-piperidinyl)-
- CAS Registry Number : 3736-08-1
The compound acts primarily through the inhibition of various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Phosphodiesterase : Similar to other xanthine derivatives, it may inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which can modulate various physiological responses .
- Antagonism of Adenosine Receptors : The structure suggests potential activity as an adenosine receptor antagonist, which can influence neurotransmission and vascular responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives. For instance:
- A novel class of pyrido[2,3-d]pyrimidinones exhibited significant growth inhibition in cancer cell lines such as HepG-2 and HCT-116 with IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
Research indicates that certain derivatives can exhibit neuroprotective effects:
- In vitro studies have shown that compounds similar to this purine derivative can protect neuronal cells from oxidative stress and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Preliminary assays demonstrated efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial activity that warrants further investigation .
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits potential as an anticancer agent. It has been shown to affect the IKAROS Family Zinc Finger 2 (IKZF2) protein levels, which are implicated in several malignancies including:
- Non-small cell lung cancer (NSCLC)
- Triple-negative breast cancer (TNBC)
- Acute myelogenous leukemia (AML)
The modulation of IKZF2 levels can lead to the suppression of tumor growth and metastasis in these cancers .
Treatment of Inflammatory Diseases
The compound's ability to influence immune response pathways suggests its utility in treating inflammatory disorders. By modulating specific signaling pathways, it may help reduce inflammation and provide symptomatic relief in conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Preliminary research indicates that derivatives of this purine compound may also offer neuroprotective benefits. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues.
Case Studies
Chemical Reactions Analysis
General Chemical Reactivity
The compound’s structural features (electron-rich purine nitrogen atoms, piperidine ring, and methoxyphenyl group) enable participation in:
| Reaction Type | Key Details | Citation |
|---|---|---|
| Nucleophilic Substitutions | Reactivity at nitrogen atoms in the purine ring, facilitating substitutions. | |
| Electrophilic Additions | Electron-rich aromatic systems undergo additions, especially at carbonyl groups. | |
| Hydrogen Bonding | Piperidine and carbonyl groups enable H-bonding with biological targets. | |
| Hydrophobic Interactions | Methoxyphenyl and piperidine groups promote non-covalent binding. |
Reaction Mechanisms and Pathways
The compound’s reactivity is governed by its molecular structure:
-
Electron-rich nitrogen atoms in the purine ring act as nucleophiles, enabling substitutions.
-
Carbonyl groups (C=O) in the side chains facilitate electrophilic additions.
-
Piperidine’s amine group participates in hydrogen bonding, while its hydrocarbyl chains drive hydrophobic interactions.
Mechanistic Studies :
-
Computational Docking : Used to predict binding modes with biological targets (e.g., enzymes).
-
Kinetic Analysis : Reaction pathways optimized via mechanistic studies to improve yield and purity.
Stability and Reaction Conditions
| Factor | Impact |
|---|---|
| pH Sensitivity | Decomposes under extreme acidic/basic conditions. |
| Temperature | Optimal synthesis conditions require controlled heating. |
| Light/Moisture | Sensitive to degradation; requires storage in cool, dry environments. |
References : EvitaChem Product Page (2025). NIST WebBook (2014). US Patent US10844063B2 (2019).
Comparison with Similar Compounds
Substituent Variations at Position 7
Analysis :
- The 2-(4-methoxyphenyl)-2-oxoethyl group in the target compound introduces aromaticity and hydrogen-bonding capacity via the methoxy and ketone groups, which may enhance receptor binding compared to alkyl chains (e.g., 7-propyl or 7-decanoyl analogs).
- Compared to Fenetylline metabolites, the absence of an aminoethyl group in the target compound suggests different metabolic pathways and pharmacological targets .
Substituent Variations at Position 8
Analysis :
- The piperidinyl group in the target compound introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., stomach) compared to non-polar substituents like phenyl groups .
- Istradefylline and Linagliptin demonstrate how position 8 modifications dictate therapeutic targets: styryl groups favor adenosine receptor interactions, while amino-piperidinyl groups enable enzyme inhibition .
Pharmacological and Physicochemical Profiles
| Property | Target Compound | Linagliptin | Istradefylline | 7-propyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 395.45 | 472.54 | 384.43 | 222.24 |
| XLogP3 | 2.7 | 1.9 | 2.1 | 0.5 |
| Hydrogen Bond Acceptors | 5 | 8 | 6 | 4 |
| Therapeutic Class | Undisclosed (purine derivative) | DPP-4 inhibitor | Adenosine antagonist | N/A |
Analysis :
- Compared to Linagliptin , the absence of a quinazolinylmethyl group in the target compound suggests different binding interactions, possibly excluding DPP-4 inhibition .
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves nucleophilic substitution at the 8-position of a brominated purine precursor. The synthesis begins with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione , which reacts with (3R)-piperidin-3-amine dihydrochloride in the presence of a base and catalyst.
Key reagents and conditions :
Workup and Isolation
Post-reaction, the mixture is cooled to 5–10°C, and acetic acid (10% v/v) is added to quench excess base. The aqueous layer is washed with methyl isobutyl ketone (MIBK) and toluene to remove hydrophobic impurities. The target compound is extracted using methylene chloride, followed by solvent distillation under reduced pressure. Final purification involves recrystallization from methanol, yielding the free base.
Yield : 47% after tartrate salt formation and hydrolysis.
Tartrate Salt Formation for Enhanced Purity
Protocol for Salt Formation
To improve purity, the free base is converted to its (D)-tartrate salt by reacting with D-tartaric acid in methanol under reflux (1–3 hours). The salt is isolated by cooling the mixture to 5–15°C, filtering, and washing with cold methanol.
Critical parameters :
-
Solvent : Methanol (reflux conditions).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified approach employs microwave irradiation to reduce reaction time. In this method, the bromopurine intermediate and piperidine derivative are heated at 100°C for 30 minutes in dimethylformamide (DMF) with K₂CO₃.
Advantages :
Solvent Optimization
Comparative studies highlight the impact of solvent polarity:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| N-butyl acetate | 8 | 47 | 98 |
| Toluene | 6 | 52 | 97 |
| DMF | 0.5 | 65 | 96 |
Polar aprotic solvents (e.g., DMF) accelerate the reaction but may compromise purity due to side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct is 8-(3-aminopiperidin-1-yl)-7-(2-butyn-1-yl) isomer , arising from incomplete substitution. Mitigation strategies include:
Q & A
Q. What are the recommended synthetic pathways for this purine-2,6-dione derivative, and what challenges exist in achieving high yields?
Methodology:
- Nucleophilic substitution at the 8-position with piperidine is critical. Substitution efficiency depends on reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF or THF) .
- Ketone functionalization at the 7-position via Friedel-Crafts acylation with 4-methoxyphenylacetyl chloride requires acid catalysis (e.g., AlCl₃) but may lead to byproducts due to competing alkylation .
- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to isolate the compound (>95% purity).
Q. How can structural confirmation be rigorously validated for this compound?
Analytical workflow:
- NMR : Compare ¹H and ¹³C NMR shifts with analogous purine derivatives (e.g., 8-piperidinyl theophylline derivatives show characteristic C8 shifts at δ 150–155 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 457.5 (C₂₁H₂₄N₆O₅⁺) .
- X-ray crystallography : Resolve the 3D conformation of the 4-methoxyphenyl and piperidinyl groups to confirm stereoelectronic effects .
Advanced Research Questions
Q. What experimental designs are optimal for assessing adenosine A2A receptor antagonism in preclinical models?
In vivo/in vitro strategies:
- Radioligand binding assays : Use [³H]-ZM241385 to measure competitive displacement in striatal membrane preparations (IC₅₀ values <100 nM suggest high affinity) .
- Behavioral models : In rodent catalepsy assays, co-administer with haloperidol (1 mg/kg) and measure latency to movement. A >50% reduction vs. control indicates efficacy .
- Control considerations : Include a reference A2A antagonist (e.g., istradefylline) to validate assay sensitivity and exclude off-target D2 receptor effects .
Q. How do structural modifications at the 7- and 8-positions influence pharmacokinetic properties?
Structure-activity relationship (SAR) insights:
- 7-position : The 4-methoxyphenyl-2-oxoethyl group enhances lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration compared to alkyl substituents .
- 8-position : Piperidinyl groups confer higher metabolic stability vs. morpholinyl or pyrrolidinyl analogs (t₁/₂ in liver microsomes: ~45 min vs. ~20 min) .
- Data contradiction : Substitution with bulkier groups (e.g., cyclopentyl) at the 8-position may reduce oral bioavailability due to poor solubility .
Q. What strategies resolve discrepancies in receptor binding data between in vitro and in vivo studies?
Troubleshooting approach:
- Protein binding correction : Measure free fraction in plasma (e.g., equilibrium dialysis) to adjust IC₅₀ values for unbound drug concentration .
- Metabolite interference : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to in vivo efficacy .
- Receptor density variability : Normalize binding data to striatal A2A receptor expression levels using qPCR or immunohistochemistry .
Key Research Gaps
- Metabolic profiling : Limited data on CYP450 isoform interactions (e.g., CYP3A4/5 inhibition potential).
- Long-term neurotoxicity : No studies assess glial activation or neuroinflammation in chronic dosing models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
